Atropine sulfate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

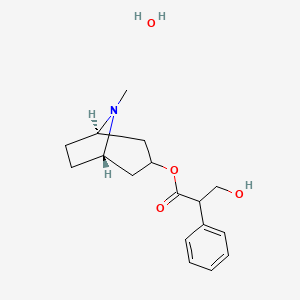

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrate |

InChI |

InChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?; |

InChI Key |

TVKVKSNZFCRXOH-ZZJGABIISA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Atropine Sulfate Hydrate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of atropine (B194438) sulfate (B86663) hydrate (B1144303), tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Atropine sulfate hydrate is the hydrated sulfate salt of atropine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna.[1][2] It presents as colorless crystals or a white crystalline powder and is odorless.[3][4][5] The compound is known to be sensitive to light and can effloresce in dry air.[4][6] Due to its hygroscopic nature, the anhydrous form readily absorbs atmospheric moisture.[1]

Quantitative chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O (monohydrate) or C₃₄H₅₀N₂O₁₁S (hydrate) | [1][7][8][9] |

| Molecular Weight | 694.83 g/mol (monohydrate) | [7][8][9] |

| IUPAC Name | bis((8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate);sulfate;hydrate | [7] |

| CAS Number | 5908-99-6 (monohydrate) | [9] |

| Melting Point | Not lower than 187 °C (after drying at 120°C for 4 hours); 189-192 °C; 188-194°C (with decomposition) | [3][5][6] |

| Solubility | Water: Very soluble/Freely soluble (1 g in 0.5 mL; 2500 mg/mL); 139 mg/mL at 25°C | [1][3][4] |

| Ethanol: Soluble (1 g in 5 mL); Freely soluble | [3][4][5] | |

| Boiling Alcohol: 1 g in 2.5 mL | [3][4] | |

| Glycerin: 1 g in 2.5 mL | [3][4] | |

| Diethyl Ether: Practically insoluble | [5] | |

| Acetic Acid: Very soluble | [1][5] | |

| UV Absorption Max (Methanol) | 252 nm, 258 nm, 262 nm | [3] |

Chemical Structure

Atropine is an ester derived from the combination of tropine, a bicyclic organic compound, and tropic acid, an aromatic carboxylic acid.[1] The chemical entity is a racemic mixture of d- and l-hyoscyamine (B7768854), with only the l-hyoscyamine isomer being pharmacologically active.[3] Atropine sulfate is formed by neutralizing atropine with sulfuric acid.[4] The monohydrate form crystallizes in the monoclinic space group P2₁/n.[10] The crystal structure is stabilized by strong hydrogen bonds between the protonated nitrogen atoms of the atropine cations and the sulfate anion, as well as between the hydroxyl groups and the sulfate anion.[10]

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Atropine sulfate's primary therapeutic action is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[1][11][12] It blocks the effects of the neurotransmitter acetylcholine at postganglionic cholinergic nerves.[11] This inhibition of the parasympathetic nervous system leads to a variety of physiological effects, including increased heart rate, reduction of secretions (salivary, bronchial, sweat), dilation of the pupils (mydriasis), and relaxation of smooth muscles in the gastrointestinal and urinary tracts.[1][11][12] Atropine can also cross the blood-brain barrier, leading to central nervous system effects.[1]

References

- 1. Buy this compound [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atropine sulfate | 55-48-1 [chemicalbook.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Atropine sulfate monohydrate | 5908-99-6 [chemicalbook.com]

- 7. Atropine sulfate, hydrate | C34H50N2O11S | CID 517295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atropine sulfate, hydrate [webbook.nist.gov]

- 9. Atropine sulfate monohydrate | C34H50N2O11S | CID 656678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Crystal structure of atropine sulfate monohydrate, (C17H24NO3)2(SO4)·(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 12. bloomtechz.com [bloomtechz.com]

Atropine Sulfate Hydrate: A Deep Dive into its Mechanism of Action at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Atropine (B194438) sulfate (B86663) hydrate (B1144303), a tropane (B1204802) alkaloid, is a cornerstone pharmacological tool and a clinically significant medication. Its profound physiological effects are primarily mediated through its interaction with the muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning atropine's action, focusing on its binding characteristics, receptor subtype interactions, and the subsequent impact on intracellular signaling cascades.

Core Mechanism: Competitive Antagonism

Atropine sulfate hydrate functions as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] This means that atropine binds to the same orthosteric site on the receptor as the endogenous neurotransmitter, acetylcholine (ACh), without activating the receptor.[3][4] By occupying the binding site, atropine prevents ACh from binding and initiating downstream signaling.[4][5] This antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of the agonist (ACh). The interaction follows the principles of mass action, and the degree of inhibition is dependent on the relative concentrations of atropine and acetylcholine at the receptor site.

Receptor Binding Affinity and Selectivity

Atropine is classified as a non-selective muscarinic antagonist , as it exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[6][7] However, subtle differences in its binding affinity across the subtypes have been reported. The affinity of an antagonist is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Quantitative Binding Data

The following table summarizes the binding affinities of atropine for the human M1-M5 muscarinic receptor subtypes as determined by radioligand binding assays.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Test System | Radioligand | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | CHO cells | [3H]NMS | [3] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | CHO cells | [3H]NMS | [3] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | CHO cells | [3H]NMS | [3] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | CHO cells | [3H]NMS | [3] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | CHO cells | [3H]NMS | [3] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of antagonist potency. [3H]NMS refers to [3H]N-methylscopolamine, a commonly used radioligand in muscarinic receptor binding assays.

Impact on Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger distinct intracellular signaling cascades.[8] By blocking these receptors, atropine effectively inhibits these pathways. The five muscarinic receptor subtypes are broadly coupled to three main families of G-proteins: Gq/11, Gi/o, and to a lesser extent, Gs.

M1, M3, and M5 Receptor Blockade (Gq/11-coupled)

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[8] Agonist binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9] DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[9] Atropine's antagonism at these receptors prevents this entire cascade, leading to a decrease in intracellular calcium mobilization and PKC activation.

M2 and M4 Receptor Blockade (Gi/o-coupled)

The M2 and M4 receptor subtypes are coupled to Gi/o proteins.[9] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[10] The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[10] Atropine's antagonism at M2 and M4 receptors prevents the inhibition of adenylyl cyclase and the modulation of ion channels, thereby increasing cAMP levels and preventing hyperpolarization.

Experimental Protocols for Characterizing Atropine's Action

The characterization of atropine's mechanism of action relies on a variety of in vitro pharmacological assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of atropine for each muscarinic receptor subtype. The general principle involves a competition experiment where increasing concentrations of unlabeled atropine compete with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) for binding to receptors in a preparation of cell membranes expressing a specific muscarinic receptor subtype.

Detailed Methodology for a Competitive Radioligand Binding Assay: [11][12]

-

Membrane Preparation: Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells) are prepared. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of the radioligand (e.g., [3H]NMS).

-

Increasing concentrations of unlabeled this compound.

-

The cell membrane preparation.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Total binding: Radioactivity bound in the absence of any competing ligand.

-

Non-specific binding: Radioactivity bound in the presence of a high concentration of a non-labeled antagonist (e.g., unlabeled atropine) to saturate all specific binding sites.

-

Specific binding: Calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding is plotted against the logarithm of the atropine concentration to generate a competition curve.

-

The IC50 value is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (Schild Analysis)

Functional assays measure the ability of atropine to inhibit the response induced by a muscarinic agonist. Schild analysis is a classical pharmacological method used to characterize the nature of antagonism and to determine the antagonist's affinity (pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's concentration-response curve).[13][14] For a simple competitive antagonist like atropine, the Schild plot should yield a straight line with a slope of unity.[14]

General Protocol for Schild Analysis:

-

Tissue Preparation: An isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum, tracheal smooth muscle) is mounted in an organ bath containing a physiological salt solution.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol (B1668302) or methacholine) is generated.

-

Antagonist Incubation: The tissue is washed, and a known concentration of atropine is added to the organ bath and allowed to equilibrate.

-

Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of atropine.

-

Repeat: Steps 3 and 4 are repeated with increasing concentrations of atropine.

-

Data Analysis: The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each atropine concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of atropine is constructed. The x-intercept of the regression line gives the pA2 value, and the slope of the line should be close to 1 for competitive antagonism.[14]

Conclusion

This compound's mechanism of action at muscarinic receptors is a well-defined example of competitive antagonism. Its high affinity and lack of significant selectivity across the five receptor subtypes lead to a broad spectrum of physiological effects by inhibiting Gq/11 and Gi/o-mediated signaling pathways. The quantitative characterization of its binding and functional antagonism through established experimental protocols, such as radioligand binding assays and Schild analysis, remains a cornerstone of muscarinic receptor pharmacology and drug development. This in-depth understanding is crucial for the rational use of atropine in both clinical practice and basic research.

References

- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. youtube.com [youtube.com]

- 5. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 6. mdpi.com [mdpi.com]

- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pa2online.org [pa2online.org]

- 14. benchchem.com [benchchem.com]

Atropine Sulfate Hydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) sulfate (B86663), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical compound in both clinical practice and pharmacological research. Derived from the belladonna plant (Atropa belladonna), this tropane (B1204802) alkaloid has a long history of use. This technical guide provides an in-depth overview of atropine sulfate hydrate (B1144303), focusing on its chemical and physical properties, mechanism of action, and relevant experimental protocols. The CAS Number for atropine sulfate monohydrate is 5908-99-6 .[1][2][3][4][5] The anhydrous form is identified by the CAS Number 55-48-1.[6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of atropine sulfate hydrate is essential for its application in research and development. Key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| CAS Number | 5908-99-6 (Monohydrate) | [1][2][3][4][5] |

| 55-48-1 (Anhydrous) | [6] | |

| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | [2] |

| Molecular Weight | 694.83 g/mol | [1][2] |

| Melting Point | 188-194 °C (with decomposition) | |

| Solubility | Water: Freely soluble | |

| Ethanol: Soluble | ||

| Glycerol: Soluble | ||

| Appearance | Colorless crystals or white crystalline powder | [2] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). By binding to these receptors, atropine prevents acetylcholine (ACh) from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.

The signaling pathways affected by atropine's antagonism are dependent on the G-protein to which the specific muscarinic receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq proteins. Their activation by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Atropine blocks this entire cascade.

-

M2 and M4 Receptors: These receptors are coupled to Gi proteins. Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi protein can directly activate certain potassium channels, leading to hyperpolarization. Atropine's antagonism prevents these inhibitory effects.

The following diagram illustrates the signaling pathways blocked by atropine.

Caption: Atropine competitively blocks acetylcholine at M1/M3/M5 (Gq-coupled) and M2/M4 (Gi-coupled) muscarinic receptors.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantification of atropine sulfate in a sample. Method parameters may require optimization depending on the specific formulation and instrumentation.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 50:50 v/v). The pH of the buffer is typically kept unadjusted or slightly acidic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm or 264 nm.

-

Standard Preparation: A standard solution of atropine sulfate is prepared in the mobile phase at a known concentration.

-

Sample Preparation: The sample containing atropine sulfate is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

-

Analysis: The retention time and peak area of atropine sulfate in the sample are compared to the standard for quantification.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of atropine for muscarinic receptors.

Methodology:

-

Materials:

-

Cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M2 receptors).

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Unlabeled atropine sulfate for competition.

-

Assay buffer.

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of unlabeled atropine sulfate.

-

Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled antagonist like atropine).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Washing: The filters are washed with cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of atropine sulfate that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

-

Experimental Workflow Example: HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of atropine sulfate using HPLC.

Caption: A generalized workflow for the quantitative analysis of atropine sulfate using High-Performance Liquid Chromatography.

Conclusion

This compound remains a cornerstone compound in pharmacology. Its well-defined mechanism of action as a non-selective muscarinic antagonist, coupled with its established physicochemical properties, makes it an invaluable tool for researchers. The experimental protocols detailed herein provide a foundation for the accurate quantification and characterization of atropine sulfate in various research and quality control settings. A thorough understanding of these technical aspects is paramount for its effective and reliable use in scientific investigation and drug development.

References

- 1. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Muscarine - Wikipedia [en.wikipedia.org]

- 5. Video: Cholinergic Receptors: Muscarinic [jove.com]

- 6. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 7. youtube.com [youtube.com]

Atropine Sulfate Hydrate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of atropine (B194438) sulfate (B86663) hydrate (B1144303), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. The document details its molecular characteristics, experimental protocols for its analysis, and its mechanism of action, presented in a format tailored for the scientific community.

Core Molecular Attributes

Atropine sulfate can exist in both anhydrous and hydrated forms, most commonly as a monohydrate. The presence of water of hydration must be accounted for in molecular weight calculations and the preparation of standardized solutions.

| Property | Atropine Sulfate | Atropine Sulfate Monohydrate |

| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O |

| Molecular Weight | 676.82 g/mol | 694.83 g/mol [1][2][3][4][5][6][7][8] |

| Alternative Formula | C₃₄H₄₈N₂O₁₀S | C₃₄H₅₀N₂O₁₁S[1][2][3][4][5][6] |

Experimental Protocols for Characterization

Accurate characterization of atropine sulfate hydrate is crucial for research and development. The following are standard methodologies for determining its molecular formula and weight.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this involves quantifying the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.

Principle: The method relies on the complete combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The elemental composition is then calculated from the masses of these products.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-3 mg) is placed in a tin or silver capsule.

-

Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000°C. The presence of an oxidant, such as tungsten(VI) oxide on magnesium oxide, ensures complete combustion.

-

Reduction and Separation: The combustion gases are passed through a reduction tube (e.g., containing copper) to convert nitrogen oxides to N₂. The gases are then separated by a gas chromatography column.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas (CO₂, H₂O, N₂, SO₂).

-

Calculation: The instrument's software calculates the percentage of each element in the original sample. The empirical formula can be derived from these percentages, and when combined with molecular weight data, the molecular formula can be confirmed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high precision.

Principle: This technique involves the ionization of the sample, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The molecular weight is determined from the m/z value of the molecular ion peak.

Methodology:

-

Sample Introduction and Ionization: A dilute solution of atropine sulfate is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable method for a molecule like atropine, as it is a soft ionization technique that minimizes fragmentation and keeps the molecule intact.

-

Mass Analysis: The generated ions are guided into a mass analyzer. A time-of-flight (TOF) or quadrupole analyzer can be used to separate the ions according to their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the intact atropine molecule (as a cation, [M+H]⁺) is identified. The molecular weight of the free base is then calculated from this m/z value. The presence of the sulfate counter-ion and water of hydration would not be observed as a single molecular ion but can be inferred from the overall analysis.

Titration for Quantitative Analysis

A non-aqueous acid-base titration is a standard pharmacopeial method for the quantitative analysis of atropine sulfate.

Principle: Atropine, being a weak base, can be accurately titrated in a non-aqueous solvent with a strong acid. This method is suitable for determining the purity of a sample.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of atropine sulfate and dissolve it in 30 mL of anhydrous glacial acetic acid.[7]

-

Titration: Titrate the solution with 0.1 M perchloric acid.

-

Endpoint Detection: The endpoint of the titration can be determined potentiometrically or by using a visual indicator such as crystal violet, which changes color at the endpoint.[7]

-

Calculation: The purity of the atropine sulfate is calculated based on the volume of perchloric acid consumed.

Signaling Pathway of Atropine

Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby preventing acetylcholine from exerting its effects. The following diagram illustrates the signaling pathway at a cardiac sinoatrial node cell, where atropine's blockade of M2 receptors leads to an increase in heart rate.

Caption: Atropine's antagonism of M2 muscarinic receptors.

Experimental Workflow: Quantitative Analysis by Titration

The following diagram outlines the logical workflow for the quantitative analysis of atropine sulfate using a non-aqueous titration method.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 3. azom.com [azom.com]

- 4. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 5. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 6. studylib.net [studylib.net]

- 7. youtube.com [youtube.com]

- 8. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Atropine Sulfate Hydrate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the solubility of atropine (B194438) sulfate (B86663) hydrate (B1144303) in two common pharmaceutical solvents: water and ethanol. This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development, formulation, and chemical analysis.

Core Topic: Solubility Profile of Atropine Sulfate Hydrate

Atropine sulfate, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical active pharmaceutical ingredient (API). Its hydrated form is frequently utilized in pharmaceutical preparations.[1][2][3] A thorough understanding of its solubility is paramount for developing stable, effective, and bioavailable dosage forms. The solubility of a substance is a fundamental physicochemical property that influences its dissolution rate, absorption, and overall therapeutic efficacy.[4]

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including:

-

Temperature: Solubility generally increases with a rise in temperature.[4]

-

pH: As the salt of a weak base and a strong acid, the pH of the solution can significantly impact the ionization state and, consequently, the solubility of atropine sulfate.[4]

-

Solvent Polarity: The polarity of the solvent system plays a crucial role in the dissolution of this polar compound.

-

Presence of Other Ions: The common ion effect and the presence of other excipients can alter the solubility.[4]

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for this compound in water and ethanol, compiled from various pharmacopeial and scientific sources. It is important to note the variability in reported values, which may be attributed to differences in experimental conditions and the specific form of the hydrate.

Table 1: Solubility of this compound in Water

| Solubility Parameter | Value | Source(s) |

| General Description | Very Soluble | [5][6][7] |

| Quantitative Value (mg/mL) | 2500 - 2520 | [1][2] |

| Quantitative Value (mg/mL) | 50 | [8] |

| Quantitative Value (g/100mL) | 1 part in ~0.5 parts water | [9][10] |

| Temperature Dependence | Solubility increases with increasing temperature. | [4] |

Table 2: Solubility of this compound in Ethanol

| Solubility Parameter | Value | Source(s) |

| General Description (Ethanol 95%/96%) | Freely Soluble | [5][6] |

| Quantitative Value (mg/mL) at Room Temperature | 200 | [1][2][8] |

| Quantitative Value (g/100mL) | 1 part in 5 parts alcohol | [9][10] |

| At Boiling Point | 1 part in 2.5 parts boiling alcohol | [9][10] |

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of this compound. The following outlines a standard methodology based on the saturation shake-flask method, a widely accepted technique for solubility measurement.

Materials and Apparatus

-

This compound (USP/Ph. Eur. reference standard)

-

Purified Water (USP/Ph. Eur. grade)

-

Ethanol (95% or as specified)

-

Analytical balance (±0.01 mg)

-

Constant temperature water bath or incubator shaker

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)

-

Volumetric flasks and pipettes

-

pH meter

Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and transfer it to a series of vials.

-

Add a known volume of the desired solvent (water or ethanol) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with the appropriate mobile phase for HPLC analysis.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample onto the HPLC system and record the peak area.

-

Determine the concentration of atropine sulfate in the sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This comprehensive guide provides essential data and a robust experimental framework for the solubility assessment of this compound. Adherence to a standardized protocol is crucial for obtaining accurate and reliable data, which is fundamental for successful pharmaceutical development.

References

- 1. Buy this compound [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. drugfuture.com [drugfuture.com]

- 7. ATROPINE SULFATE USP MONOHYDRATE - PCCA [pccarx.com]

- 8. Atropine = 97 TLC, crystalline 5908-99-6 [sigmaaldrich.com]

- 9. Atropine sulfate | 55-48-1 [chemicalbook.com]

- 10. Atropine sulfate CAS#: 55-48-1 [m.chemicalbook.com]

Atropine Sulfate: A Technical Guide to its Natural Origin and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) is a tropane (B1204802) alkaloid of significant medical importance, acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] It is a core medicine in the treatment of certain types of nerve agent and pesticide poisonings, bradycardia, and is used to decrease saliva production during surgery.[1] The pharmaceutically utilized form is typically atropine sulfate (B86663), a salt of the racemic mixture of d- and l-hyoscyamine (B7768854).[2] While l-hyoscyamine is the biologically active enantiomer, it readily racemizes to atropine upon extraction.[3] This guide provides an in-depth technical overview of the two primary routes to obtaining atropine sulfate: extraction from natural botanical sources and total chemical synthesis. It details the biosynthetic pathways, synthetic mechanisms, experimental protocols, and quantitative data relevant to professionals in drug development and scientific research.

Part 1: Natural Origin and Extraction

Atropine is a secondary metabolite found in various plants of the nightshade family, Solanaceae.[4] Its biosynthesis is a complex process occurring in the plant roots, from where it is translocated to other parts of the plant.

Botanical Sources

Atropine (as its levorotatory isomer, hyoscyamine) is predominantly found in plants belonging to the Solanaceae family. Key species include:

-

Atropa belladonna (Deadly Nightshade)

-

Datura stramonium (Jimsonweed)

-

Hyoscyamus niger (Henbane)

-

Mandragora officinarum (Mandrake)

The concentration of tropane alkaloids varies significantly between species and even different parts of the same plant.[5][6]

Biosynthesis of Atropine

The biosynthesis of atropine involves two primary precursor pathways: the tropane ring is derived from L-ornithine (or L-arginine), and the tropic acid moiety is derived from L-phenylalanine.[1][5]

-

Formation of the Tropane Ring : L-ornithine is decarboxylated to form putrescine. Putrescine is then methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT), a key regulatory step.[7] Subsequent oxidation and cyclization yield the N-methyl-Δ¹-pyrrolinium cation. This cation condenses with two acetyl-CoA units to eventually form tropinone (B130398), the bicyclic ketone precursor to the tropane core.[5]

-

Formation of the Tropic Acid Moiety : L-phenylalanine undergoes transamination to form phenylpyruvic acid, which is then reduced to phenyl-lactic acid.[1]

-

Esterification and Racemization : Tropinone is stereospecifically reduced by the enzyme tropinone reductase I (TR-I) to tropine (B42219) (3α-tropanol).[7] Phenyl-lactic acid is coupled with tropine via a coenzyme A intermediate to form littorine.[1] Littorine then undergoes a rearrangement catalyzed by a P450 enzyme to form hyoscyamine (B1674123) aldehyde, which is subsequently reduced to (-)-hyoscyamine.[1] During the extraction process, the chiral center in the tropic acid portion of l-hyoscyamine readily racemizes to form the racemic mixture known as atropine.[3]

Experimental Protocol: Extraction and Isolation from Atropa belladonna

This protocol describes a typical acid-base extraction method for isolating tropane alkaloids from dried plant material.

1. Materials and Equipment:

-

Dried, powdered leaves of Atropa belladonna

-

Sodium carbonate solution (e.g., 10% w/v)

-

Hydrochloric acid (e.g., 5% v/v) or Sulfuric acid (1N)

-

Dichloromethane (B109758) or Chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel, beakers, filtration apparatus

-

pH meter or pH indicator strips

2. Procedure:

-

Maceration: Moisten the powdered plant material with the sodium carbonate solution to basify the alkaloids into their free-base form. Macerate the moistened powder in methanol or ethanol for 24-48 hours to extract the alkaloids and other metabolites.

-

Filtration & Concentration: Filter the mixture to remove the plant debris. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a syrupy residue.

-

Acidification: Dissolve the residue in dilute hydrochloric or sulfuric acid. This converts the free-base alkaloids into their water-soluble salt forms (e.g., atropine hydrochloride). Other non-alkaloidal compounds, such as resins and chlorophyll, will precipitate or remain in the organic phase.

-

Liquid-Liquid Extraction (Wash): Transfer the acidic solution to a separatory funnel and wash with dichloromethane to remove pigments and other lipid-soluble impurities. Discard the organic layer.

-

Basification: Carefully add a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to the aqueous layer until the pH is alkaline (pH 9-10). This converts the alkaloid salts back to their free-base form, which will precipitate or become soluble in organic solvents.

-

Liquid-Liquid Extraction (Product): Extract the alkaline aqueous solution multiple times with fresh portions of dichloromethane. The free-base atropine will move into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution to dryness using a rotary evaporator to obtain crude atropine base.

-

Purification: The crude atropine can be further purified by recrystallization from a suitable solvent system (e.g., acetone (B3395972)/water).[8]

Part 2: Chemical Synthesis of Atropine Sulfate

While extraction from plants is common, total chemical synthesis offers an alternative route that is independent of botanical supply chains. Historical syntheses were often lengthy with low yields, but modern methods have significantly improved efficiency.

Overview of Synthetic Strategies

The core challenge in atropine synthesis is the construction of the bicyclic tropane skeleton.

-

Willstätter Synthesis (1901): The first total synthesis of atropine was a landmark achievement but was impractically long (15 steps) with an overall yield of less than 1%.[9]

-

Robinson-Schöpf Synthesis (1917): Sir Robert Robinson developed a remarkably efficient one-pot synthesis of tropinone, the key precursor to the tropane ring. This biomimetic synthesis mimics the plant's own biosynthetic pathway and remains a cornerstone of tropane alkaloid synthesis.[10] The initial yield of 17% was later improved to over 90%.[9]

The Robinson-Schöpf Synthesis of Tropinone

This reaction is a classic example of a one-pot, multi-component reaction involving a double Mannich reaction.

-

Reactants: Succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt).[11]

-

Mechanism:

-

Methylamine undergoes nucleophilic addition to succinaldehyde, followed by dehydration to form an imine.

-

The enolate of acetonedicarboxylic acid acts as a nucleophile in an intermolecular Mannich reaction with the imine.

-

A second, intramolecular Mannich reaction follows, leading to the formation of the bicyclic tropane ring structure.

-

Finally, decarboxylation upon heating in an acidic solution yields tropinone.[11][12]

-

Completion of Atropine Synthesis

-

Reduction of Tropinone: The ketone group of tropinone is stereoselectively reduced to a hydroxyl group to form tropine. This is typically achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, which favors the formation of the desired 3α-tropanol isomer (tropine) over the 3β-isomer (pseudotropine).

-

Esterification with Tropic Acid: Tropine is esterified with tropic acid to form atropine.[1] Modern procedures may first activate the tropic acid by converting it to an acyl chloride (e.g., acetyltropoyl chloride) using reagents like acetyl chloride or oxalyl chloride.[2] This activated intermediate is then reacted with tropine, followed by hydrolysis, to yield atropine base with high efficiency.[2][8]

Experimental Protocol: Preparation of Atropine Sulfate

This protocol outlines the final salt formation step, converting the synthesized or extracted atropine free base into the more stable and water-soluble sulfate salt.

1. Materials and Equipment:

-

Purified atropine base

-

Acetone (or other suitable organic solvent)

-

Sulfuric acid (concentrated or a standardized solution)

-

Distilled water

-

Stirring plate, beakers, filtration apparatus

-

pH meter

2. Procedure:

-

Dissolution: Dissolve the purified atropine base in a suitable solvent, such as acetone. A mixture of acetone and water may be used to ensure complete dissolution.[2]

-

Acidification: While stirring, slowly add a stoichiometric amount of sulfuric acid. The pH of the solution should be carefully monitored and adjusted to a final pH of approximately 5.0 to 6.0.[2]

-

Precipitation: The atropine sulfate salt, being less soluble in the organic solvent, will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitated atropine sulfate by filtration.

-

Washing and Drying: Wash the collected solid with cold acetone to remove any unreacted starting materials or impurities.[2] Dry the final product under vacuum to yield pure atropine sulfate. The conversion yield for this salt formation step is typically very high, often around 95%.[2]

Part 3: Quantitative Data Summary

The choice between natural extraction and chemical synthesis depends on factors such as yield, purity, cost, and scalability. The following tables summarize key quantitative data for comparison.

Table 1: Typical Alkaloid Content in Botanical Sources

| Plant Species | Plant Part | Hyoscyamine/Atropine Content (mg/g DW) | Scopolamine Content (mg/g DW) | Reference |

| Atropa belladonna | Fruit | 46.7 | 8.74 | [5] |

| Atropa belladonna | Leaf | 1.46 - 5.11 | 0.14 - 1.74 | [7] |

| Datura stramonium | Seed | Not Found | 0.43 - 8.98 | [7] |

| Hyoscyamus niger | Various | 0.0205 - 0.182 | 0.0573 - 0.876 | [6][13] |

| Hyoscyamus reticulatus | Various | Higher than Scopolamine | Lower than Hyoscyamine | [13] |

Note: DW = Dry Weight. Alkaloid content can vary widely based on genetics, geography, and cultivation conditions.

Table 2: Comparison of Synthesis and Extraction Yields

| Process Step | Method | Reported Yield | Notes | Reference |

| Synthesis | Willstätter Synthesis of Tropinone | ~0.75 - 1% | Historical, multi-step, not commercially viable. | [9][14] |

| Synthesis | Robinson-Schöpf Synthesis of Tropinone | >90% | Optimized one-pot reaction. | [9][14] |

| Synthesis | Modern One-Pot Atropine Synthesis | ~75% | From tropine and tropic acid derivatives. | [15] |

| Synthesis | Conversion to Atropine Sulfate | ~95% | Final salt formation step. | [2] |

| Extraction | Atropa belladonna (Leaves) | 0.16 - 0.27% | Yield of pure atropine from raw plant material. | [16] |

| Extraction | Atropa belladonna (Stem & Leaves) | 5.59 - 6.81% | Yield of total extracted atropine using optimized methods. | [17][18] |

Conclusion

Both natural extraction and chemical synthesis provide viable pathways to atropine sulfate. Natural extraction relies on the plant's sophisticated biosynthetic machinery but is subject to agricultural variability and can involve complex purification steps. Total chemical synthesis, particularly routes employing the highly efficient Robinson-Schöpf reaction, offers a reproducible and scalable alternative. The development of modern, one-pot synthetic procedures has made this route increasingly competitive for the commercial production of this essential medicine. The choice of method for drug development professionals will depend on a strategic evaluation of raw material availability, process control, scalability, and overall cost-effectiveness.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 3. Atropine [chm.bris.ac.uk]

- 4. scispace.com [scispace.com]

- 5. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. scribd.com [scribd.com]

- 8. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 9. acs.org [acs.org]

- 10. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 11. Tropinone - Wikipedia [en.wikipedia.org]

- 12. orientjchem.org [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Atropine [chm.bris.ac.uk]

- 15. scribd.com [scribd.com]

- 16. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [agris.fao.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

Atropine Sulfate: A Comprehensive Technical Review of Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid derived from plants of the Solanaceae family like Atropa belladonna, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its ability to block parasympathetic nervous system effects has established it as a critical medication in various clinical settings.[1][3] This technical guide provides a comprehensive literature review of atropine sulfate research, focusing on its core mechanism of action, clinical applications, pharmacokinetics, and recent advancements. The content is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of this essential compound.

Mechanism of Action

Atropine sulfate functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[3] By binding to these receptors, it prevents acetylcholine from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.[3][4] This antagonism leads to a range of physiological responses, including increased heart rate, reduced secretions, relaxation of smooth muscles, and pupil dilation.[3]

Signaling Pathway of Atropine's Anticholinergic Effects

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

A novel mechanism has been proposed where atropine can inhibit cAMP-specific phosphodiesterase type 4 (PDE4), leading to increased intracellular cAMP levels.[5] This action is independent of its muscarinic receptor antagonism and may contribute to some of its cardiac effects, such as increased contractility.[5]

Pharmacokinetics and Pharmacodynamics

Atropine sulfate is rapidly absorbed following oral or parenteral administration and is widely distributed throughout the body.[6][7] It can cross the blood-brain barrier, which accounts for its central nervous system effects.[8][9]

| Pharmacokinetic Parameter | Value | Reference |

| Plasma Half-life | 2 to 4 hours | [3][10] |

| Protein Binding | ~44% | [6][11] |

| Metabolism | Primarily hepatic enzymatic hydrolysis | [10][11] |

| Excretion | 13% to 50% excreted unchanged in urine | [10][11] |

The pharmacokinetics of atropine are nonlinear, and its elimination half-life is more than doubled in children under two and the elderly.[11]

Clinical Applications

Atropine sulfate has a broad range of clinical uses, primarily due to its anticholinergic properties.

Cardiology

In cardiology, atropine is a first-line treatment for symptomatic bradycardia.[4][12][13] It blocks the vagal influence on the sinoatrial and atrioventricular nodes, leading to an increased heart rate.[4][13] However, low doses can paradoxically cause a further decrease in heart rate.[8]

Ophthalmology

Topical atropine is used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic eye examinations.[12] A significant area of research is the use of low-dose atropine eye drops for the control of myopia (nearsightedness) progression in children.[14]

| Study | Atropine Concentration | Mean Myopia Progression (Diopters/Year) | Mean Axial Length Elongation (mm/Year) | Reference |

| ATOM1 | 1% | -0.28 (over 2 years) | -0.02 (over 2 years) | [15] |

| Shih et al. (1999) | 0.5% | -0.04 | Not Reported | [16] |

| 0.25% | -0.45 | Not Reported | [16] | |

| 0.1% | -0.47 | Not Reported | [16] | |

| LAMP | 0.05% | 0.27 | 0.20 | [15] |

| 0.025% | 0.46 | 0.29 | [15] | |

| 0.01% | 0.59 | 0.36 | [15] | |

| CHAMP | 0.01% | Showed significant slowing vs. placebo | Showed significant slowing vs. placebo | [17][18] |

Recent studies, such as the CHAMP trial, have provided evidence for the efficacy and safety of 0.01% atropine in slowing myopia progression.[17][18] However, some US-based studies have not found a significant effect of 0.01% atropine, suggesting that the optimal concentration may vary by patient population.[19][20]

Toxicology

Atropine is a critical antidote for poisoning by organophosphates and nerve agents.[9][21] These compounds inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and a cholinergic crisis.[9] Atropine counteracts the muscarinic effects of this overstimulation.[7][21] In cases of severe poisoning, large and repeated doses of atropine are often necessary.[22][23]

Anesthesiology

As a preanesthetic medication, atropine is used to reduce salivary and bronchial secretions.[8][12]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key areas of atropine sulfate investigation.

Myopia Control Studies (Clinical Trial)

A typical randomized, double-masked, placebo-controlled clinical trial to evaluate the efficacy of low-dose atropine for myopia control would follow this workflow:

Caption: Workflow for a randomized controlled trial of atropine for myopia.

-

Subject Recruitment: Children within a specific age range (e.g., 6-12 years) and with a defined range of myopia are recruited.[14][20]

-

Randomization: Subjects are randomly assigned to receive either low-dose atropine eye drops (e.g., 0.01%, 0.05%) or a placebo.[14][20]

-

Intervention: One drop is administered nightly to each eye for a specified duration (e.g., 2 years).[14][20]

-

Outcome Measures: The primary outcomes are the change in spherical equivalent refraction and axial length, measured at regular intervals.[20] Secondary outcomes may include pupil size, accommodation, and adverse effects.[14]

-

Statistical Analysis: The mean changes in the treatment and placebo groups are compared using appropriate statistical tests.[14]

Organophosphate Poisoning (Animal Model)

Studies investigating the efficacy of atropine in organophosphate poisoning often use animal models:

-

Animal Model: Rats or other suitable animals are used.[24]

-

Induction of Poisoning: A controlled dose of an organophosphate compound is administered.

-

Treatment: Atropine sulfate is administered, often in combination with an oxime like pralidoxime.[9]

-

Monitoring: Survival rates, clinical signs of toxicity (e.g., salivation, tremors, respiratory distress), and acetylcholinesterase activity are monitored.

-

Data Analysis: The effectiveness of the treatment is assessed by comparing the outcomes in treated versus untreated animals.

Adverse Effects and Toxicity

Common side effects of atropine are extensions of its anticholinergic actions and include dry mouth, blurred vision, photophobia, tachycardia, constipation, and urinary retention.[8][9] Central nervous system effects can include confusion, hallucinations, and delirium, particularly in the elderly.[8][9]

An overdose of atropine can be toxic, leading to a characteristic anticholinergic toxidrome: "hot as a hare, blind as a bat, dry as a bone, red as a beet, and mad as a hatter."[9] Severe toxicity can result in circulatory collapse and respiratory failure.[10]

Future Directions and Ongoing Research

Current research on atropine sulfate is focused on several key areas:

-

Optimizing Myopia Control: Determining the optimal concentration of low-dose atropine for different patient populations and exploring combination therapies.

-

New Delivery Methods: Investigating alternative delivery systems, such as inhalers, for more rapid administration in emergency situations.

-

Understanding Novel Mechanisms: Further elucidating the role of non-muscarinic pathways, such as PDE4 inhibition, in the pharmacological effects of atropine.[5]

Conclusion

Atropine sulfate remains an indispensable drug in modern medicine, with well-established roles in cardiology, ophthalmology, and toxicology. Its mechanism as a competitive antagonist of muscarinic receptors is well-understood, though ongoing research continues to reveal more complex pharmacological actions. The expanding use of low-dose atropine for myopia control highlights the continued relevance and potential for new applications of this century-old medication. For researchers and drug development professionals, a thorough understanding of atropine's multifaceted properties is essential for both optimizing its current uses and exploring future therapeutic innovations.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 4. nursingcenter.com [nursingcenter.com]

- 5. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Atropine - Wikipedia [en.wikipedia.org]

- 10. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Articles [globalrx.com]

- 13. Therapeutic review. Cardiac effects of atropine in man: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atropine 0.01% Eye Drops in Myopia Study | Clinical Research Trial Listing [centerwatch.com]

- 15. reviewofoptometry.com [reviewofoptometry.com]

- 16. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A safety and efficacy profile for low-dose atropine | Myopia Profile [myopiaprofile.com]

- 18. The latest research on atropine: efficacy, ideal candidates, and safety | Myopia Profile [myopiaprofile.com]

- 19. optometrytimes.com [optometrytimes.com]

- 20. Atropine 0.01% Eye Drops Did Not Slow Myopia Progression Among Children in the US - American Academy of Ophthalmology [aao.org]

- 21. researchgate.net [researchgate.net]

- 22. Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines [emedicine.medscape.com]

- 23. Pharmacological treatment of organophosphorus insecticide poisoning: the old and the (possible) new - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The effect of large doses of atropine sulfate on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Atropine Sulfate: A Technical Guide for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of atropine (B194438) sulfate (B86663), a core anticholinergic agent. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, receptor interactions, and physiological effects, facilitating its effective use in a laboratory setting.

Core Pharmacodynamics

Atropine sulfate is a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is a naturally occurring tertiary amine belladonna alkaloid, existing as a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[3] Its primary mechanism of action involves blocking the effects of the neurotransmitter acetylcholine at muscarinic receptors located in the central nervous system (CNS) and peripherally in smooth muscle, cardiac muscle, and secretory glands.[1][2][4] By competitively inhibiting acetylcholine, atropine effectively blocks parasympathetic nervous system activity.[1][5]

Mechanism of Action at the Molecular Level

Atropine does not prevent the release of acetylcholine but rather competes with it for binding sites on the muscarinic receptors.[6] This antagonism is surmountable, meaning it can be overcome by increasing the local concentration of acetylcholine.[3][7] Atropine exhibits affinity for all five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors.[5][8] Blockade of these receptors leads to a variety of physiological responses depending on the tissue and the predominant receptor subtype.

The primary signaling pathway affected by atropine is the Gq-coupled protein pathway associated with M1, M3, and M5 receptors, and the Gi-coupled protein pathway associated with M2 and M4 receptors. In the Gq pathway, receptor activation normally leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent cellular responses. Atropine's antagonism of these receptors inhibits this cascade. In the Gi pathway, receptor activation typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Atropine's blockade of M2 and M4 receptors prevents this inhibition.

Quantitative Pharmacodynamic Data

The affinity and potency of atropine sulfate have been quantified across various experimental models. This data is crucial for designing and interpreting in vitro and in vivo studies.

Receptor Binding Affinity

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of atropine for the five muscarinic receptor subtypes.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [8] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [8] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [8] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [8][9] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [8] |

| Human Sphincter Pupillae | 0.4 - 0.7 (apparent dissociation equilibrium constant) | [10] |

Dose-Response Relationships

The physiological effects of atropine are dose-dependent. The following table outlines typical dose ranges and their observed effects in research models.

| Dose Range | Species/Model | Observed Effect | Reference |

| 0.005 - 0.1 mg/kg (inhaled) | Human (children with asthma) | Bronchodilation, with a plateau in the dose-response curve observed at 0.05-0.1 mg/kg. | [11][12] |

| 1.0 - 10.0 mg/kg | Rat | Dose-related decreases in fixed-ratio operant responding. | [13] |

| 0.04 mg/kg (IV or SC) | Canine/Feline | Used in atropine response tests to differentiate vagally mediated bradyarrhythmias from intrinsic nodal disease. | [14] |

| 2.0 mg/kg (IM) | Guinea Pig | Used as a treatment for nerve agent-induced seizures in combination with other agents. | [6] |

Experimental Protocols for Pharmacodynamic Assessment

Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity of atropine sulfate for muscarinic receptors.

Objective: To determine the Ki of atropine sulfate for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-QNB).

-

Atropine sulfate solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[15]

-

Non-specific antagonist (e.g., a high concentration of unlabeled atropine).

-

96-well filter plates with glass fiber filters (e.g., GF/C).[15]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Methodology:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 3-20 µg per well.[15]

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand, and cell membrane suspension.

-

Non-specific Binding: Non-specific antagonist, radioligand, and cell membrane suspension.

-

Competitive Binding: Atropine sulfate solution (at various concentrations), radioligand, and cell membrane suspension.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) with gentle agitation.[15]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the atropine sulfate concentration.

-

Determine the IC50 value using non-linear regression analysis.[15]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay

This protocol assesses the functional antagonism of atropine sulfate on smooth muscle contraction induced by a muscarinic agonist.

Objective: To determine the pA2 value of atropine sulfate, a measure of its antagonist potency.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat ileum).[16][17]

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Muscarinic agonist (e.g., acetylcholine).

-

Atropine sulfate solutions of varying concentrations.

-

Isotonic transducer and data acquisition system.

Methodology:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.

-

Control Response: Obtain a cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of atropine sulfate for a specific period (e.g., 30 minutes).[16]

-

Agonist Response in Presence of Antagonist: In the continued presence of atropine sulfate, obtain a new cumulative concentration-response curve for the agonist.

-

Repeat: Wash the tissue and repeat steps 3 and 4 with increasing concentrations of atropine sulfate.[16]

-

Data Analysis:

-

Plot the log concentration of the agonist versus the response for each concentration of atropine sulfate.

-

The parallel rightward shift in the concentration-response curves indicates competitive antagonism.[16]

-

Perform a Schild regression analysis to determine the pA2 value. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

-

Effects on Major Organ Systems

The pharmacodynamic effects of atropine sulfate are widespread due to the ubiquitous nature of muscarinic receptors.

-

Cardiovascular System: Atropine blocks M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, leading to an increased heart rate (tachycardia).[1][5] It can also lessen the degree of partial heart block when vagal activity is a contributing factor.[2][3]

-

Respiratory System: It acts on M3 receptors in the respiratory tract to reduce bronchial secretions and relax bronchial smooth muscle, causing bronchodilation.[5]

-

Gastrointestinal System: Atropine blocks M3 receptors in the GI tract, leading to reduced motility and secretions, which has an antispasmodic effect.[5]

-

Exocrine Glands: It inhibits secretions from salivary, sweat, and lacrimal glands, resulting in dry mouth and skin.[5][6]

-

Ocular System: Atropine causes dilation of the pupils (mydriasis) and paralysis of accommodation (cycloplegia) by blocking muscarinic receptors in the iris sphincter muscle and ciliary body.[1][6]

-

Central Nervous System: Atropine can cross the blood-brain barrier and may cause stimulation of the medulla and higher cerebral centers at usual clinical doses.[6] Higher doses can lead to delirium or coma.[1]

Conclusion

Atropine sulfate remains a cornerstone compound in pharmacological research due to its well-characterized and potent antagonism of muscarinic acetylcholine receptors. A thorough understanding of its pharmacodynamics, including its receptor binding profile, dose-dependent effects, and the appropriate experimental models for its evaluation, is essential for its effective application in the laboratory. This guide provides a foundational framework for researchers to design, execute, and interpret studies involving this critical anticholinergic agent.

References

- 1. nursingcenter.com [nursingcenter.com]

- 2. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. drugs.com [drugs.com]

- 4. Atropine (International Programme on Chemical Safety Evaluation, 2002) [inchem.org]

- 5. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 6. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhaled atropine sulfate: dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Change in atropine dose effect curve after subacute soman administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. idexx.com [idexx.com]

- 15. benchchem.com [benchchem.com]

- 16. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Atropine Sulfate Hydrate: A Technical Guide to Its Competitive Antagonism of Acetylcholine

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Atropine (B194438), a tropane (B1204802) alkaloid derived from the plant Atropa belladonna, is a well-characterized and potent anticholinergic agent. In its sulfate (B86663) hydrate (B1144303) form, it is widely utilized in clinical and research settings. This technical guide provides an in-depth examination of atropine's mechanism of action as a competitive antagonist of acetylcholine (B1216132) at muscarinic acetylcholine receptors (mAChRs). It details the quantitative pharmacology, key experimental protocols for its characterization, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in pharmacological research and drug development.

Introduction: Acetylcholine and Muscarinic Receptors

Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems. Its actions are mediated by two main classes of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that consist of five distinct subtypes (M1-M5).[1][2][3] These subtypes are integral to regulating a vast array of physiological functions, making them significant targets for therapeutic intervention.[3]

The five mAChR subtypes exhibit differential coupling to intracellular G proteins, leading to distinct signaling cascades:[4][5]

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[2][5][6][7][8] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade ultimately leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[4]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[2][7] Activation of Gi/o inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[4]

Atropine sulfate acts as a non-selective, competitive antagonist across these receptor subtypes, inhibiting the physiological effects of ACh.[1][9][10][11]

Atropine Sulfate: Mechanism of Competitive Antagonism

Atropine's primary mechanism of action is the competitive and reversible blockade of muscarinic receptors.[10][12] It does not prevent the release of acetylcholine but rather competes with ACh for the same binding site on the receptor.[13] By occupying the receptor's orthosteric site, atropine prevents ACh from binding and initiating the downstream G protein signaling cascade.[10][13] This antagonism is surmountable, meaning its effect can be overcome by increasing the concentration of the agonist (ACh). The result is an inhibition of parasympathetic nervous system activity, leading to effects such as increased heart rate, reduced glandular secretions (salivary, bronchial), and relaxation of smooth muscle.[1][13]

The diagram below illustrates this competitive interaction at a Gq/11-coupled muscarinic receptor (e.g., M1, M3, M5).

Caption: Competitive antagonism of acetylcholine signaling by atropine.

Quantitative Pharmacology of Atropine

The affinity of atropine for muscarinic receptor subtypes is typically quantified by its inhibition constant (Ki) or its IC50 value from competitive binding assays. Functional antagonism is often expressed as a pA2 value, derived from Schild analysis, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[6]

The following tables summarize key quantitative data for atropine at human muscarinic receptors.

Table 1: Atropine Binding Affinity (Ki) and IC50 Values at Human mAChR Subtypes

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Source |

| M1 | Atropine | Competitive Binding | 1.27 ± 0.36 | 2.22 ± 0.60 | [14] |

| M2 | Atropine | Competitive Binding | 3.24 ± 1.16 | 4.32 ± 1.63 | [14] |

| M3 | Atropine | Competitive Binding | 2.21 ± 0.53 | 4.16 ± 1.04 | [14] |

| M4 | Atropine | Competitive Binding | 0.77 ± 0.43 | 2.38 ± 1.07 | [14] |

| M5 | Atropine | Competitive Binding | 2.84 ± 0.84 | 3.39 ± 1.16 | [14] |

| - | Atropine | [³H]QNB Binding (Rat Pancreas) | 1.21 | - | [15] |

| - | Atropine | [³H]QNB Binding (Human Cerebral Artery) | 1.1 | - | [16] |

Note: Values can vary depending on the specific radioligand, cell type, and experimental conditions used.

Table 2: Atropine Functional Antagonism (pA2 / pKB Values)

| Tissue/System | Agonist | pA2 / pKB Value | Source |

| Human Umbilical Vein | Acetylcholine | 9.67 ± 0.12 | [17] |

| Guinea-pig Olfactory Cortex | Carbachol (B1668302) | 8.9 | [18] |

| Rat Pancreatic Acini | Carbachol | 9.15 | [15] |

| Human Forearm Vasculature | Methacholine | 8.03 ± 0.03 | [19] |

| Human Iris (Sphincter Pupillae) | Carbachol | 9.15 - 9.40 (est. from K D 0.4-0.7 nM) | [20] |

pKB is equivalent to pA2 when the slope of the Schild plot is not significantly different from unity.[17]

Key Experimental Protocols

Characterizing the competitive antagonism of atropine involves both binding and functional assays. The following are detailed methodologies for standard protocols.

Competitive Radioligand Binding Assay